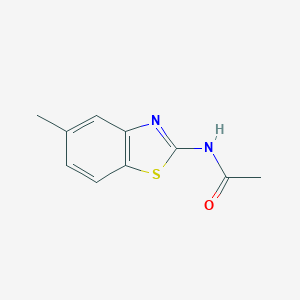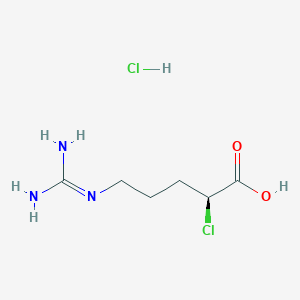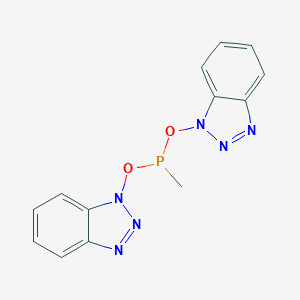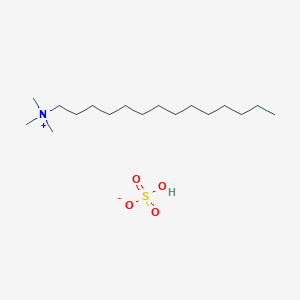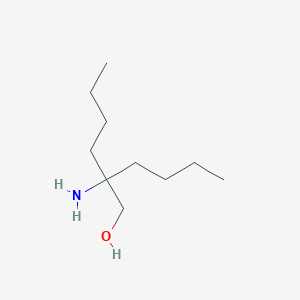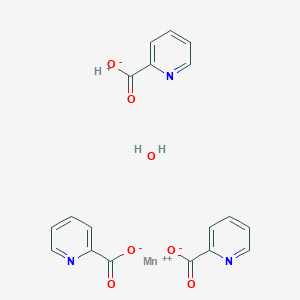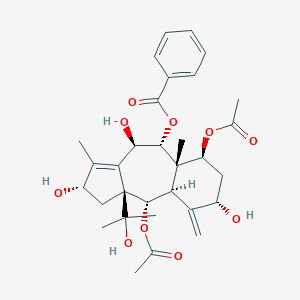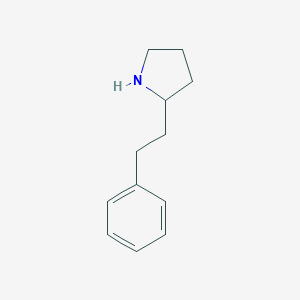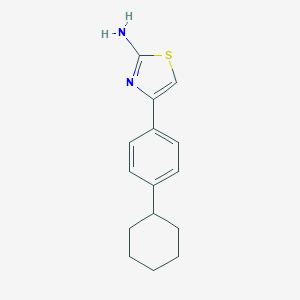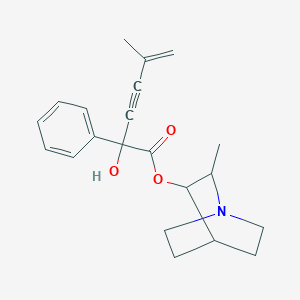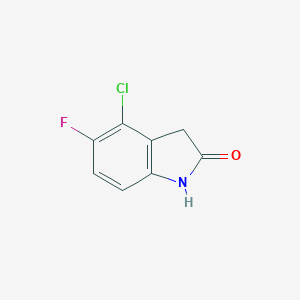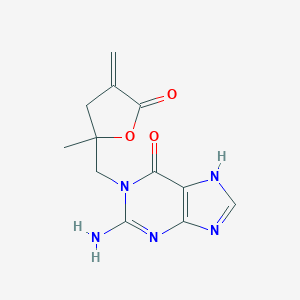
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine, also known as M2G, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. M2G is a modified nucleotide, which is a building block of DNA and RNA. It has been shown to have unique properties that make it a useful tool for studying various biological processes.
Mecanismo De Acción
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is incorporated into RNA molecules during transcription and is believed to play a role in RNA stability and translation. It has been shown to interact with various RNA-binding proteins, which can affect the function of the RNA molecule. The precise mechanism of action of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is not fully understood, and further research is needed to elucidate its effects on RNA function.
Efectos Bioquímicos Y Fisiológicos
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has been shown to have various biochemical and physiological effects. It has been shown to increase the stability of RNA molecules and to enhance translation efficiency. 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has also been shown to affect the binding of RNA-binding proteins, which can alter the function of the RNA molecule. In addition, 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has been shown to have potential anti-viral properties, although further research is needed to confirm this effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a useful tool for studying RNA modification and RNA-protein interactions. However, there are also limitations to using 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine in lab experiments. It can be difficult to incorporate 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine into RNA molecules, and the effects of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine on RNA function can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine research. One area of interest is the role of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine in RNA modification and translation. Further research is needed to elucidate the precise mechanism of action of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine and its effects on RNA function. Another area of interest is the potential anti-viral properties of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine. Research in this area could lead to the development of new antiviral drugs. Finally, there is a need for further research on the synthesis and purification of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine, as well as its potential applications in other areas of biology and medicine.
Conclusion
In conclusion, 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. It has been shown to have unique properties that make it a useful tool for studying various biological processes. Further research is needed to fully elucidate the mechanism of action of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine and its effects on RNA function. However, 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has the potential to be a valuable tool for studying RNA modification and RNA-protein interactions, as well as a potential anti-viral agent.
Métodos De Síntesis
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine can be synthesized using a multi-step chemical process that involves the reaction of guanine with a series of reagents. The final product is a white crystalline powder that can be purified using various chromatographic techniques. The synthesis of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has been used in various scientific research applications, including the study of RNA modification and RNA-protein interactions. It has also been used to investigate the role of modified nucleotides in cellular processes such as translation and RNA stability. 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has been shown to be a useful tool for studying the effects of RNA modifications on gene expression and protein synthesis.
Propiedades
Número CAS |
105970-04-5 |
|---|---|
Nombre del producto |
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine |
Fórmula molecular |
C12H13N5O3 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
2-amino-1-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-7H-purin-6-one |
InChI |
InChI=1S/C12H13N5O3/c1-6-3-12(2,20-10(6)19)4-17-9(18)7-8(15-5-14-7)16-11(17)13/h5H,1,3-4H2,2H3,(H2,13,16)(H,14,15) |
Clave InChI |
WJSVJNDMOQTICG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
SMILES canónico |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
Sinónimos |
1-((2-methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine 1-MMOFG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



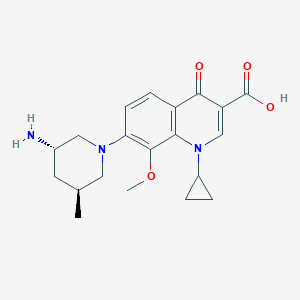
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
